molecular formula C17H18O3 B11991880 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone CAS No. 302918-18-9

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone

Cat. No.: B11991880
CAS No.: 302918-18-9
M. Wt: 270.32 g/mol
InChI Key: FLFCYPFBWBZDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone is an organic compound that belongs to the class of phenolic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyl-2,4-dihydroxybenzaldehyde and 2-methylphenylacetic acid.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the acid in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways, such as oxidative stress pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks the ethyl and methyl substituents.

    1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

302918-18-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone

InChI

InChI=1S/C17H18O3/c1-3-12-8-14(17(20)10-15(12)18)16(19)9-13-7-5-4-6-11(13)2/h4-8,10,18,20H,3,9H2,1-2H3

InChI Key

FLFCYPFBWBZDOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.